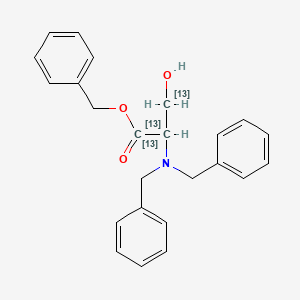

2-N,N-Dibenzyl Serine Benzyl Ester-13C3

Description

Evolution of Advanced Organic Synthesis and Isotopic Labeling Methodologies

The field of organic synthesis has undergone a profound evolution, moving from the preparation of simple organic molecules to the highly complex and efficient assembly of intricate molecular architectures. wikipedia.orgnih.gov This progression has been marked by the development of new reagents, catalytic systems, and strategic approaches to bond formation. nih.govnih.gov A critical parallel development has been the rise of isotopic labeling, a technique that involves the incorporation of isotopes, such as Carbon-13 (¹³C), into molecules. wikipedia.org Initially, labeling methods often required the synthesis to start from a simple, commercially available labeled precursor, leading to lengthy and often inefficient synthetic routes. wikipedia.org

Modern methodologies, however, increasingly focus on "late-stage labeling," which allows for the introduction of an isotopic label in the final steps of a synthesis. nih.gov This approach is more efficient and provides greater flexibility in designing labeled compounds. nih.gov The synthesis of isotopically labeled compounds is a prerequisite for many chemical, biochemical, and medicinal investigations, providing invaluable tools for tracking molecules and elucidating reaction mechanisms. wikipedia.org

Significance of Serine-Derived Chiral Synthons in Stereoselective Transformations

Nature provides a rich source of enantiomerically pure molecules, often referred to as the "chiral pool," which can be used as starting materials for complex syntheses. wikipedia.org Amino acids, in particular, are fundamental chiral building blocks. wikipedia.orgnih.gov Serine, a readily available and inexpensive amino acid, is a versatile chiral synthon employed in a wide range of stereoselective transformations. researchgate.netorgsyn.org Its inherent chirality and functional groups—an amino group, a carboxyl group, and a primary alcohol—can be manipulated to construct more complex chiral molecules with a high degree of stereochemical control. researchgate.netorgsyn.org

The use of serine as a chiral building block is a cornerstone of asymmetric synthesis, enabling the creation of specific stereoisomers of target molecules. orgsyn.orgresearchgate.net This is particularly important in pharmaceutical research, where the biological activity of a drug is often dependent on its specific stereochemistry. nih.govnih.gov The transformation of serine into derivatives like aldehydes or other synthons allows for its incorporation into peptides, natural products, and other biologically active compounds. orgsyn.org

Strategic Role of Carbon-13 Isotopic Enrichment in Elucidating Chemical Mechanisms and Pathways

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that serves as a powerful probe in chemical and biological research. nih.gov The strategic incorporation of ¹³C into a molecule allows researchers to follow its path through a complex series of reactions or metabolic pathways. nih.govyoutube.com Unlike radioactive isotopes, stable isotopes can be used without the need for specialized radiological handling, making them highly advantageous for a broad range of studies. nih.govnih.gov

One of the primary applications of ¹³C isotopic enrichment is in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govnih.gov In NMR, the ¹³C nucleus provides detailed information about the carbon skeleton of a molecule. nih.gov In mass spectrometry, the increased mass of the ¹³C-labeled molecule allows it to be distinguished from its unlabeled counterpart, enabling precise tracking and quantification. youtube.comyoutube.com This has been instrumental in metabolic flux analysis, where researchers map the flow of atoms through metabolic networks, and in mechanistic studies, where the fate of specific atoms in a chemical reaction is monitored. nih.govyoutube.com The use of ¹³C-labeled amino acids, for example, has been crucial in studying protein synthesis and metabolism in various organisms. nih.govnih.govrsc.org

Hypothesis and Research Objectives for 2-N,N-Dibenzyl Serine Benzyl (B1604629) Ester-13C3

The specific structure of 2-N,N-Dibenzyl Serine Benzyl Ester-13C3 suggests its role as a specialized chemical tool, likely an intermediate in a multi-step synthetic process designed for tracer studies. The dibenzyl groups on the nitrogen and the benzyl ester on the carboxyl group are common protecting groups in organic synthesis. nih.govorganic-chemistry.orgnsf.govorganic-chemistry.org These groups render the typically reactive amino and carboxyl functions of serine inert, allowing other chemical manipulations to be performed on the molecule. organic-chemistry.orguniversiteitleiden.nl The ¹³C₃ label on the serine backbone is a clear indicator of its intended use as an internal standard or tracer.

Hypothesis: It is hypothesized that this compound is designed as a stable, protected precursor for the efficient synthesis of ¹³C-labeled peptides or for use in metabolic studies of serine and its downstream products. The protecting groups facilitate its incorporation into a target system (e.g., a peptide synthesizer or cell culture), after which they can be removed to release the ¹³C₃-serine core for tracking and analysis.

Primary Research Objectives:

To synthesize and characterize this compound as a stable, protected form of L-Serine.

To utilize this compound as a building block in solid-phase peptide synthesis to create a specific peptide containing a ¹³C₃-labeled serine residue.

To employ the resulting labeled peptide as an internal standard for the highly sensitive and accurate quantification of the corresponding unlabeled peptide in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

To introduce the deprotected ¹³C₃-serine into a cell culture system to trace its incorporation into cellular proteins and other metabolites, thereby elucidating specific metabolic pathways.

Physicochemical and Experimental Data

The properties of this compound and its application in research can be summarized in the following data tables.

Table 1: Physicochemical Properties

This interactive table provides a summary of the key physical and chemical properties of the title compound and its unlabeled analogue.

| Property | 2-N,N-Dibenzyl Serine Benzyl Ester | This compound |

| CAS Number | 82770-40-9 nsf.govsci-hub.box | Not available |

| Molecular Formula | C₂₄H₂₅NO₃ | C₂₁¹³C₃H₂₅NO₃ nih.gov |

| Molecular Weight | 375.46 g/mol nsf.gov | 378.46 g/mol |

| Appearance | Colourless Oil | Colourless Oil |

| Boiling Point | 290°C (lit.) sci-hub.box | Not determined |

| Density | 1.06 g/mL at 25°C (lit.) sci-hub.box | Not determined |

Table 2: Illustrative Research Findings - Quantification of a Target Peptide

This table presents hypothetical data from an experiment where this compound was used to generate a labeled peptide internal standard for quantifying a target nonapeptide (a peptide with nine amino acids) in human plasma.

| Sample ID | Target Peptide Concentration (ng/mL) | Labeled Standard Peak Area (Counts) | Calculated Concentration (ng/mL) |

| Calibration 1 | 0.5 | 1,520,340 | 0.51 |

| Calibration 2 | 2.0 | 1,515,880 | 1.98 |

| Calibration 3 | 10.0 | 1,498,500 | 10.05 |

| Plasma Sample A | - | 1,530,110 | 3.42 |

| Plasma Sample B | - | 1,505,670 | 7.89 |

| Control Blank | - | 1,525,430 | Not Detected |

Structure

3D Structure

Properties

Molecular Formula |

C₂₁¹³C₃H₂₅NO₃ |

|---|---|

Molecular Weight |

378.44 |

Synonyms |

N,N-Bis(phenylmethyl)serine Phenylmethyl Ester-13C3; |

Origin of Product |

United States |

Precision Synthetic Methodologies for 2 N,n Dibenzyl Serine Benzyl Ester 13c3

Retrosynthetic Analysis and Isotopic Precursor Sourcing

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. youtube.comyoutube.comyoutube.com For 2-N,N-Dibenzyl Serine Benzyl (B1604629) Ester-13C3, the analysis begins by disconnecting the most reactive or recently formed bonds.

The primary retrosynthetic disconnections are:

C-O Ester Bond : The benzyl ester is disconnected to yield N,N-Dibenzyl Serine-13C3 and a benzylating agent (e.g., benzyl alcohol).

C-N Amine Bonds : The two N-benzyl groups are disconnected, leading to the fully deprotected L-Serine-13C3 and a benzylating agent (e.g., benzyl bromide).

This deconstruction leads back to the core isotopically labeled starting material: L-Serine (U-¹³C₃) . The designation "-13C3" signifies that all three carbon atoms of the serine backbone are carbon-13 isotopes. Sourcing this precursor is the critical first step. Stable isotope-labeled amino acids, including those with uniform or site-specific labeling, are available from specialized chemical suppliers. isotope.comchempep.comsigmaaldrich.com These compounds are typically produced through chemical synthesis from enriched precursors or via biological production methods, such as culturing algae or bacteria in media containing ¹³C-enriched carbon sources. chempep.com

For the synthesis of 2-N,N-Dibenzyl Serine Benzyl Ester-13C3, the most direct approach involves starting with L-Serine containing three ¹³C atoms. The isotopic purity of the precursor is crucial, with commercial standards often reaching up to 99% isotope enrichment. isotope.com

Table 1: Potential Isotopic Precursors for Synthesis

| Precursor Name | Isotopic Label | Typical Production Method | Reference |

|---|---|---|---|

| L-Serine | U-13C3, 15N | Biological (Algal/Bacterial Expression) | chempep.comsigmaaldrich.com |

| L-Serine-1-13C | 1-13C | Chemical Synthesis | isotope.comelsevierpure.com |

| L-Serine-2-13C | 2-13C | Chemical Synthesis | medchemexpress.com |

| 13C-Glucose | U-13C6 | Metabolic Conversion in Cells | nih.govnih.gov |

| 13C-Pyruvate | 3-13C | Metabolic Conversion in Cell-Free Systems | nih.gov |

Multi-Step Stereocontrolled Synthesis of this compound

The synthesis of the target compound from L-Serine (U-¹³C₃) is a multi-step process involving the sequential protection of its functional groups under conditions that preserve the molecule's stereochemical integrity.

Strategic Incorporation of Carbon-13 Labeling

The most efficient strategy for synthesizing a uniformly labeled serine derivative is to begin with a precursor that already contains the isotopic labels. By using L-Serine (U-¹³C₃) as the starting material, the complex challenge of introducing the ¹³C atoms is resolved from the outset. isotope.com

Alternative, though more complex, strategies involve the de novo synthesis of serine from simpler labeled precursors. For instance, cell-free protein synthesis (CFPS) systems or engineered microbial cell factories can convert inexpensive labeled molecules like 3-¹³C-pyruvate or U-¹³C-glucose into labeled serine. nih.govnih.govacs.org In these biological systems, metabolic pathways such as glycolysis and the serine synthesis pathway are harnessed to build the amino acid backbone with the desired isotopes. nih.govnih.gov For example, ¹³C-glucose is converted to the glycolytic intermediate 3-phosphoglycerate, which is then transformed into serine through a three-step enzymatic process. acs.orgnih.gov While powerful, these methods are more commonly used for producing labeled proteins rather than for the gram-scale synthesis of a single, protected amino acid derivative.

Optimization of Protecting Group Strategies for N,N-Dibenzyl and Benzyl Ester Moieties

The selection and application of protecting groups are critical to prevent unwanted side reactions. organic-chemistry.org The synthesis requires the protection of the carboxylic acid, the primary amine, and the side-chain hydroxyl group, although the hydroxyl is ultimately left unprotected in the final named compound.

Benzyl Ester Protection : The carboxylic acid is typically protected first to prevent it from reacting in subsequent steps. Conversion to a benzyl ester can be achieved by reacting the starting L-Serine-13C3 with benzyl alcohol under acidic conditions or with a reagent like 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions. beilstein-journals.org This is advantageous as it avoids harsh conditions that could compromise other functional groups. beilstein-journals.org

N,N-Dibenzyl Protection : The protection of the primary amine as a dibenzyl amine is a key strategic choice. While common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are widely used, the N,N-dibenzyl group offers specific advantages. organic-chemistry.orglibretexts.org Research has shown that in serine derivatives, the use of N,N-dibenzyl protection is essential for preventing the formation of undesired side products, such as aziridines, during reactions like the Mitsunobu reaction. nih.gov This protection can be accomplished by reacting the serine benzyl ester with two or more equivalents of benzyl bromide in the presence of a suitable base. The lower electron-withdrawing nature of the dibenzyl group compared to carbamates like Boc and Cbz is a key factor in its effectiveness in certain synthetic transformations. nih.gov

Table 2: Comparison of Amine Protecting Groups for Serine Synthesis

| Protecting Group | Abbreviation | Key Advantage | Key Disadvantage | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Easily removed with mild acid (e.g., TFA). | Can lead to aziridine (B145994) formation in subsequent reactions. | nih.gov |

| Carboxybenzyl | Cbz or Z | Stable to acid; removed by hydrogenolysis. | Can lead to dehydropeptide formation. | nih.gov |

| Dibenzyl | Bn2 | Prevents side reactions (e.g., in Mitsunobu); stable. | Requires harsher removal conditions (hydrogenolysis). | nih.govmpg.de |

| Trityl | Tr | Bulky group that can direct stereochemistry. | Susceptible to acid cleavage. | cdnsciencepub.com |

Scale-Up Considerations for Research Applications

Transitioning the synthesis of isotopically labeled compounds from a lab-bench discovery scale to a larger, production scale for research applications presents several challenges. acs.org

Cost : Isotopically enriched starting materials are significantly more expensive than their unlabeled counterparts. nih.gov Therefore, the synthetic route must be highly efficient, with high yields at each step to conserve the valuable labeled material.

Purification : Each intermediate in a multi-step synthesis must be purified to ensure the success of the subsequent reaction. On a larger scale, purification techniques like column chromatography can become cumbersome and costly. acs.org

Reaction Conditions : Reactions must be robust and reproducible. Conditions need to be optimized to minimize side products and ensure complete conversion, which is critical when working with expensive precursors. nih.gov

For research applications like NMR or mass spectrometry, quantities from milligrams to a few grams are often required. acs.orgjpt.com The synthesis of this compound would be tailored to these scales, balancing the need for material with the high cost of the labeled precursor. acs.orgrsc.org

Novel Synthetic Approaches and Methodological Advancements for Isotopic Serine Derivatives

The field of isotopic labeling is continually evolving, with new methods offering greater efficiency and precision. While the classical chemical synthesis described above is a robust method, several novel approaches are emerging for the synthesis of labeled serine and its derivatives.

Enzymatic Labeling : This technique uses highly selective enzymes to catalyze the incorporation of isotopes. For example, transaminases can convert an isotope-labeled keto-acid precursor into a specific labeled amino acid, offering an environmentally friendly and highly specific labeling method.

Palladium-Catalyzed C(sp³)–H Functionalization : Recent advancements have demonstrated the use of palladium catalysis to directly functionalize C-H bonds. nih.govrsc.org This has been applied to the synthesis of ¹³C methyl-labeled amino acids, showcasing a versatile and high-yielding route that could potentially be adapted for other types of labeling. nih.govrsc.org

Mitsunobu Reaction for Isotope Introduction : The Mitsunobu reaction has been employed for the convenient, one-pot synthesis of ¹⁷O-labeled L-serine with high isotopic transfer efficiency. cdnsciencepub.com This demonstrates how classic organic reactions can be adapted for novel isotopic labeling strategies.

Cell-Free Synthetic Systems : Advanced cell-free systems can be programmed to produce specific amino acids from inexpensive labeled precursors. nih.gov These systems maintain the entire metabolic machinery of an organism like E. coli in a reaction tube, allowing for the efficient conversion of molecules like 3-¹³C-pyruvate into labeled serine and other amino acids. nih.gov

These advanced methodologies provide powerful alternatives to traditional chemical synthesis and are expanding the toolkit available for producing complex, isotopically labeled molecules for scientific research.

Enzymatic and Chemo-Enzymatic Labeling Strategies

The application of enzymes in the synthesis of complex molecules offers significant advantages in terms of selectivity and mild reaction conditions. boku.ac.at While a direct enzymatic N,N-dibenzylation of a serine ester has not been extensively reported, chemo-enzymatic strategies can be envisioned for the synthesis of key precursors or for analogous transformations.

Enzymatic strategies are particularly relevant for the formation of amide bonds in N-acyl amino acids, which involves the activation of a carboxylic acid. rsc.org Hydrolases, such as lipases and aminoacylases, can catalyze the formation of an amide bond through a transient acyl-enzyme intermediate or by facilitating the aminolysis of an ester. rsc.org For the synthesis of N-protected serine derivatives, enzymes could potentially be employed for the selective protection or deprotection of functional groups. For instance, a lipase (B570770) could catalyze the esterification of N-protected serine.

A hypothetical chemo-enzymatic approach for a related transformation could involve the enzymatic resolution of a racemic mixture of a protected serine derivative, ensuring high enantiopurity of the starting material. Furthermore, enzymes like imine reductases (IREDs) have been successfully used for the enantioselective synthesis of N-substituted α-amino esters through the reductive coupling of α-ketoesters and amines. nih.gov While this is not a direct route to N,N-dibenzylation, it highlights the potential of biocatalysis in forming C-N bonds with high stereocontrol. The development of novel enzymes with tailored substrate specificities could pave the way for a direct enzymatic synthesis of N,N-dialkylated amino acid esters in the future.

The table below summarizes potential enzymatic reactions that could be adapted for steps in the synthesis of precursors to the target molecule.

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Potential Application |

| Lipase | Esterification | N-Boc-L-Serine-¹³C₃ | N-Boc-L-Serine-¹³C₃ Benzyl Ester | Synthesis of the ester precursor |

| Protease (e.g., Papain) | Peptide bond formation (Amidation) | L-Serine-¹³C₃ Benzyl Ester | N-Acyl-L-Serine-¹³C₃ Benzyl Ester | Synthesis of N-protected intermediates |

| Imine Reductase (IRED) | Reductive Amination | α-Keto-β-hydroxy-propionate | N-Benzyl-Serine Ester | Asymmetric synthesis of mono-N-benzyl intermediate |

Catalytic Asymmetric Synthesis Pathways

The core of the synthesis of 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃ lies in the stereocontrolled formation of the C-N bonds at the α-amino group. Catalytic asymmetric synthesis provides powerful tools to achieve this with high efficiency and enantioselectivity. cymitquimica.combeilstein-journals.orgd-nb.info

The synthesis would first involve the preparation of L-Serine-¹³C₃ benzyl ester. This can be achieved through Fischer-Speier esterification, treating L-Serine-¹³C₃ with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. caymanchem.com

The subsequent and most critical step is the N,N-dibenzylation. Direct N-alkylation of amino acid esters using alcohols as alkylating agents, catalyzed by transition metals, has emerged as a robust and atom-economical method. nih.govresearchgate.netthieme-connect.com Ruthenium-based catalysts, such as the Shvo catalyst, have shown high efficacy in the N-alkylation of amino acid esters with alcohols, proceeding via a "borrowing hydrogen" mechanism. researchgate.netthieme-connect.com This process involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amino group, followed by reduction of the imine.

To achieve N,N-dibenzylation, an excess of benzyl alcohol would be required. The reaction conditions would need to be carefully optimized to favor dialkylation over monoalkylation and to prevent side reactions like transesterification. researchgate.net The use of additives like diphenylphosphate has been shown to enhance reactivity and selectivity in such transformations. researchgate.net

Another powerful approach for N-alkylation is the use of benzyl halides. However, this method often requires basic conditions and can lead to over-alkylation and racemization. A milder alternative is reductive amination using benzaldehyde (B42025) in the presence of a reducing agent. thieme-connect.comacs.org The use of α-picoline-borane as a reducing agent has been reported for the N,N-dibenzylation of various amino acid esters in good yields. thieme-connect.com

The table below outlines a plausible catalytic route for the synthesis.

| Step | Reaction | Reactants | Catalyst/Reagent | Key Considerations |

| 1 | Esterification | L-Serine-¹³C₃, Benzyl Alcohol | p-Toluenesulfonic acid | Removal of water to drive equilibrium. |

| 2 | N,N-Dibenzylation | L-Serine-¹³C₃ Benzyl Ester, Benzyl Alcohol (excess) | Ruthenium Catalyst (e.g., Shvo's catalyst) | Optimization of temperature and catalyst loading to favor dialkylation and prevent racemization. researchgate.net |

| Alternative Step 2 | Reductive Amination | L-Serine-¹³C₃ Benzyl Ester, Benzaldehyde (excess) | α-Picoline-borane, Acetic Acid | Mild conditions, good yields for N,N-dibenzylation reported for other amino esters. thieme-connect.com |

Flow Chemistry Applications in Labeled Compound Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as precise control over reaction parameters, enhanced safety, and potential for automation and scalability. medchemexpress.comthieme-connect.comrsc.org These features are particularly beneficial for the synthesis of isotopically labeled compounds, where precious starting materials necessitate high efficiency and reproducibility.

The synthesis of 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃ can be readily adapted to a continuous flow process. The esterification of L-Serine-¹³C₃ could be performed in a heated flow reactor packed with a solid acid catalyst, allowing for efficient conversion and easy separation of the product.

The subsequent N,N-dibenzylation step, whether through catalytic N-alkylation with benzyl alcohol or reductive amination with benzaldehyde, can also be significantly enhanced using flow chemistry. For the ruthenium-catalyzed N-alkylation, a packed-bed reactor containing an immobilized catalyst would enable continuous operation and facile catalyst recycling. The precise temperature control afforded by flow reactors is crucial to minimize side reactions and prevent racemization at the chiral center. researchgate.net

For the reductive amination, the reagents can be mixed in a T-mixer and passed through a heated coil reactor to ensure complete reaction. The use of immobilized reagents or scavengers in the flow path can facilitate the purification of the final product by removing excess reagents and by-products in-line. nih.gov

The table below illustrates a potential flow chemistry setup for the synthesis.

| Stage | Reactor Type | Reagents Pumped | Conditions | Purpose |

| Esterification | Packed-Bed Reactor (Solid Acid Catalyst) | Solution of L-Serine-¹³C₃ in Benzyl Alcohol | Elevated Temperature | Continuous production of L-Serine-¹³C₃ Benzyl Ester. |

| N,N-Dibenzylation (Catalytic) | Packed-Bed Reactor (Immobilized Ru Catalyst) | Solution of Serine Ester and Benzyl Alcohol | High Temperature & Pressure | Controlled N,N-dibenzylation with catalyst recycling. |

| Purification | Scavenger Column | Product stream from previous step | Room Temperature | In-line removal of impurities. |

Advanced Spectroscopic and Mechanistic Elucidation of 2 N,n Dibenzyl Serine Benzyl Ester 13c3

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Isotopic Mapping

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of complex organic molecules. In the case of isotopically labeled compounds, it serves the dual purpose of confirming the molecular structure and verifying the precise location and extent of isotopic enrichment. acs.orgnih.gov

¹³C NMR Signal Assignment and Isotopic Enrichment Verification

The ¹³C NMR spectrum provides direct evidence of the carbon framework of a molecule. For 2-N,N-Dibenzyl Serine Benzyl (B1604629) Ester-¹³C₃, the ¹³C labels are strategically placed on the serine backbone (Cα, Cβ, and C=O). This enrichment dramatically enhances the signal intensity of these specific carbons, which would otherwise have a low natural abundance of 1.1%. frontiersin.org The verification of isotopic enrichment is achieved by comparing the integrated signal intensities of the labeled carbons to those of the naturally abundant carbons within the molecule or to an internal standard. nih.govpolicycommons.net

The chemical shifts (δ) in the ¹³C NMR spectrum are assigned based on the local electronic environment of each carbon atom. The expected assignments for the key carbons in 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃ are informed by data from structurally similar compounds, such as N-Boc-O-benzyl-L-serine and other protected amino acid esters. mdpi.comchemicalbook.com The electron-withdrawing nature of the nitrogen and oxygen atoms influences the chemical shifts of the adjacent carbons.

Table 1: Predicted ¹³C NMR Signal Assignments for 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃ Predicted chemical shifts (δ) in ppm relative to a standard reference (e.g., CDCl₃). Values for ¹³C-labeled atoms are noted.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹³C=O (Ester Carbonyl) | ~171 | Labeled. Downfield shift due to electronegative oxygen atoms. |

| ¹³Cα (Alpha-Carbon) | ~60 | Labeled. Attached to nitrogen and the carbonyl group. |

| ¹³Cβ (Beta-Carbon) | ~70 | Labeled. Attached to the hydroxyl group's ether linkage. |

| -CH₂- (N-Benzyl) | ~55 | Diastereotopic due to chiral center, may show two close signals. |

| -CH₂- (O-Benzyl Ester) | ~67 | Benzyl ester methylene (B1212753) carbon. |

| Aromatic Carbons | 127-138 | Multiple signals corresponding to the three benzyl groups. |

2D NMR (HSQC, HMBC, COSY, NOESY) for Detailed Structural and Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would show a clear cross-peak between the α-proton and the two diastereotopic β-protons of the serine backbone, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). youtube.com It is particularly powerful for verifying the isotopic labeling in 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃ by showing intense cross-peaks between Hα and the labeled Cα, and between Hβ protons and the labeled Cβ. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically ²JCH and ³JCH), providing skeletal information that connects different parts of the molecule. youtube.comyoutube.com Key correlations would link the N-benzyl methylene protons to the Cα of the serine backbone and to the aromatic carbons of the benzyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bond connectivity. This is vital for determining the molecule's preferred conformation. For instance, NOESY can reveal spatial proximities between the protons of the N-benzyl groups and the protons of the serine backbone, shedding light on the rotational conformation around the Cα-N bond.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| 2D NMR Experiment | Correlated Nuclei | Information Gained |

| COSY | Hα ↔ Hβ | Confirms connectivity of the serine backbone protons. |

| HSQC | Hα ↔ ¹³Cα ; Hβ ↔ ¹³Cβ | Unambiguously assigns labeled carbons to their attached protons. |

| HMBC | N-CH₂ Protons ↔ ¹³Cα | Confirms the attachment of the dibenzylamino group to the serine core. |

| HMBC | Ester-CH₂ Protons ↔ ¹³C=O | Confirms the benzyl ester linkage. |

| NOESY | N-CH₂ Protons ↔ Hα/Hβ | Provides data on the spatial arrangement and conformation around the C-N bond. |

Dynamic NMR Studies of Rotational Barriers and Conformational Equilibria

The structure of 2-N,N-Dibenzyl Serine Benzyl Ester is not static; it exists as a population of interconverting conformers due to rotation around single bonds, most notably the Cα-N and N-CH₂ bonds. Dynamic NMR (DNMR) spectroscopy is used to study the kinetics of these conformational changes. montana.edu

At low temperatures, the rotation around the N-CH₂ bonds may be slow on the NMR timescale, causing the two methylene protons on each N-benzyl group to be chemically and magnetically non-equivalent (diastereotopic), thus appearing as a pair of distinct doublets (an AB quartet). As the temperature increases, the rate of rotation increases. When the rate of this exchange becomes comparable to the frequency difference between the signals, the peaks broaden. At a specific temperature, known as the coalescence temperature (Tc), the two signals merge into a single broad peak. From Tc and the initial frequency separation of the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. mdpi.comnih.gov Such studies provide critical insight into the molecule's flexibility and the energetic landscape of its conformational equilibria. nih.gov

Table 3: Hypothetical Dynamic NMR Data for N-Benzylic Protons

| Temperature (°C) | Spectral Appearance of N-CH₂ Protons | Exchange Rate |

| -20 | Two sharp doublets (AB quartet) | Slow Exchange |

| 40 | Two broad peaks | Intermediate Exchange |

| 75 | One broad singlet (Coalescence) | Fast Exchange (at Tc) |

| 100 | One sharp singlet | Fast Exchange |

Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, offering high sensitivity and the ability to determine molecular weight, elemental composition, and structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Pattern Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). acs.orgnih.gov This precision allows for the determination of an ion's elemental formula, distinguishing it from other ions of the same nominal mass. For 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃, HRMS confirms the incorporation of the three ¹³C atoms by matching the experimentally measured exact mass to the theoretical value.

Furthermore, HRMS resolves the isotopic pattern of the molecular ion. In an unlabeled compound, the M+1 peak arises primarily from the natural abundance of ¹³C (~1.1%). libretexts.org In a molecule intentionally labeled with three ¹³C atoms, the most abundant peak in the molecular ion cluster will be the M+3 peak. The specific pattern of the M, M+1, M+2, M+3, etc., peaks provides a clear signature of the isotopic enrichment level. acs.orgnih.gov

Table 4: Theoretical Isotopic Distribution for the Molecular Ion ([M+H]⁺) of Unlabeled and Labeled 2-N,N-Dibenzyl Serine Benzyl Ester Calculated for the protonated molecule. Unlabeled formula: C₂₄H₂₆NO₃⁺. Labeled formula: C₂₁¹³C₃H₂₆NO₃⁺.

| Ion | Unlabeled m/z (Theoretical) | Labeled m/z (Theoretical) | Expected Relative Abundance (Labeled) |

| [M+H]⁺ | 376.1907 | 376.1907 | Low (residual unlabeled) |

| [M+1+H]⁺ | 377.1941 | 377.1941 | Moderate |

| [M+2+H]⁺ | 378.1974 | 378.1974 | Moderate |

| [M+3+H]⁺ | 379.2008 | 379.2008 | Highest (Base Peak) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation and Isotopic Localization

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the protonated molecular ion) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. diva-portal.orgnih.gov This technique is invaluable for structural elucidation and for confirming the location of isotopic labels within a molecule. nih.gov

The fragmentation of protonated 2-N,N-Dibenzyl Serine Benzyl Ester would likely proceed through several characteristic pathways, including:

Loss of a benzyl group (C₇H₇, 91 Da) or toluene (B28343) (C₇H₈, 92 Da).

Loss of the benzyl ester as benzyl alcohol (C₇H₈O₂, 108 Da).

Cleavage of the N,N-dibenzylamino group.

Fragmentations involving the serine backbone, such as the loss of H₂O and CO. researchgate.net

By analyzing the MS/MS spectrum of the ¹³C₃-labeled compound, the location of the labels can be definitively tracked. Any fragment ion that retains the entire serine backbone (Cα, Cβ, C=O) will exhibit a mass shift of +3 Da compared to the corresponding fragment from the unlabeled compound. nih.gov Fragments that arise from the loss of one of the labeled carbons will show a smaller mass shift, allowing for precise mapping of the fragmentation pathways.

Table 5: Predicted Key Fragment Ions in MS/MS Analysis

| Proposed Fragment Structure | Unlabeled m/z | Labeled m/z | Interpretation |

| [M+H - C₇H₇]⁺ (Loss of benzyl radical) | 285 | 288 | Fragment retains the ¹³C₃-serine core. |

| [M+H - C₇H₈O]⁺ (Loss of benzyl alcohol) | 268 | 271 | Confirms loss of the ester group, leaving the ¹³C₃-serine core intact. |

| [CH(CH₂OH)NH(CH₂Ph)₂]⁺ | 256 | 258 | Fragment resulting from loss of the ¹³C-labeled carboxyl group (as CO) and the benzyl ester. Retains Cα and Cβ. |

| [CH₂NH(CH₂Ph)₂]⁺ | 210 | 210 | Fragment from the dibenzylamino moiety; contains no labels. |

Quantitative Analysis of Isotopic Enrichment via GC-IRMS or LC-MS

The determination of the precise level of isotopic enrichment in a labeled compound is critical for its application in tracer studies and quantitative proteomics. For a molecule like 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃, two powerful analytical techniques are primarily employed: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly sensitive method for quantifying ¹³C enrichment. nih.gov In this technique, the derivatized amino acid ester is first separated from a mixture using gas chromatography. The separated compound is then combusted online to convert it into CO₂ gas. This gas is subsequently introduced into an isotope ratio mass spectrometer, which measures the ratio of ¹³CO₂ to ¹²CO₂ with very high precision. To ensure accuracy, especially in samples with low labeling, a comparative analysis against a standard with a natural abundance of ¹³C is often performed. nih.gov The difference in the measured delta (δ) values allows for the calculation of the isotopic enrichment.

For compounds that may be thermally labile or not sufficiently volatile for GC analysis, even after derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a robust alternative. nih.gov In this method, the labeled compound is separated by liquid chromatography and then ionized before entering the mass spectrometer. High-resolution mass spectrometers, such as Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) MS, are capable of resolving the isotopic peaks of the labeled and unlabeled species. nih.gov The relative intensities of these peaks in the mass spectrum are used to determine the extent of isotopic enrichment.

Illustrative Data for Isotopic Enrichment Analysis:

The following table presents hypothetical data from a quantitative analysis of a sample of 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃. This data illustrates the typical results obtained from such an analysis, showcasing the high level of isotopic purity that can be achieved and quantified.

| Analytical Method | Parameter Measured | Result |

| GC-IRMS | δ¹³C (‰ vs. VPDB) | +5000‰ |

| LC-MS | Relative Abundance of M+3 Isotopologue | >99% |

| Isotopic Purity | 99.5% |

This table contains illustrative data.

Chiroptical Spectroscopic Studies

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light, providing detailed information about their absolute configuration and three-dimensional structure in solution. ucdavis.edu For a chiral molecule like 2-N,N-Dibenzyl Serine Benzyl Ester, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly powerful.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. For 2-N,N-Dibenzyl Serine Benzyl Ester, the benzyl and benzyl ester groups act as the primary chromophores.

The absolute configuration of the serine backbone can be determined by comparing the experimentally measured ECD spectrum with theoretical spectra calculated for the possible enantiomers (R and S). These theoretical spectra are typically generated using time-dependent density functional theory (TD-DFT) calculations. A good match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration of the stereocenter.

Illustrative ECD Spectral Data:

Below is a table summarizing the expected key features of an ECD spectrum for a specific enantiomer of 2-N,N-Dibenzyl Serine Benzyl Ester.

| Wavelength (nm) | Cotton Effect Sign | Associated Transition |

| ~260 | Positive (+) | π → π* (Benzyl groups) |

| ~220 | Negative (-) | n → π* (Ester carbonyl) |

This table contains illustrative data.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. nih.gov VCD spectra provide a wealth of information about the conformational flexibility of a molecule in solution. Since VCD signals are sensitive to the vibrational modes of the entire molecule, they can be used to identify the preferred solution-state conformations.

For 2-N,N-Dibenzyl Serine Benzyl Ester, the bulky and flexible dibenzyl and benzyl ester groups can adopt various spatial arrangements. By comparing the experimental VCD spectrum with the Boltzmann-averaged theoretical spectra of different low-energy conformers, the most populated conformations in solution can be identified. nih.gov This provides a detailed picture of the molecule's three-dimensional structure and dynamics. VCD has been successfully used to study the conformations of similar amino acid derivatives in solution.

Illustrative VCD Spectral Data for a Dominant Conformer:

The following table highlights characteristic VCD signals that could be expected for a dominant conformer of 2-N,N-Dibenzyl Serine Benzyl Ester.

| Wavenumber (cm⁻¹) | VCD Signal | Vibrational Mode |

| ~1740 | Bisignate (+/-) | C=O stretch (Ester) |

| ~1100-1300 | Positive (+) | C-O stretch (Ester and Ether) |

| ~2800-3000 | Complex pattern | C-H stretches (Aliphatic and Aromatic) |

This table contains illustrative data.

Applications of 2 N,n Dibenzyl Serine Benzyl Ester 13c3 in Fundamental Chemical Research

Investigation of Reaction Mechanisms in Organic Transformations

The presence of the ¹³C₃-label in 2-N,N-Dibenzyl Serine Benzyl (B1604629) Ester makes it an invaluable substrate for elucidating the mechanisms of complex organic reactions. By tracing the fate of these labeled carbon atoms, chemists can gain a detailed understanding of bond-forming and bond-breaking events, the movement of atoms, and the stereochemical outcomes of reactions.

Kinetic Isotope Effect (KIE) Studies Using the ¹³C Label

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of its transition state. wikipedia.orgprinceton.edu It manifests as a change in reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org While deuterium (B1214612) (²H) KIEs are more common, ¹³C KIEs are particularly informative for reactions involving the formation or cleavage of carbon-carbon or carbon-heteroatom bonds.

The use of ¹³C-labeled substrates like 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃ allows for the precise measurement of these effects. For instance, in a reaction where the Cα-Cβ bond is cleaved in the rate-determining step, a significant primary ¹³C KIE would be expected. Conversely, if bond cleavage occurs at a different position or is not the rate-limiting step, the KIE would be small or negligible. princeton.edu Studies on various enzyme systems have demonstrated the utility of ¹³C-labeled amino acids in discerning mechanistic details. For example, research on serine palmitoyltransferase (SPT) utilized various isotopologues of serine, including [2-¹³C]L-serine, to probe its catalytic mechanism. nih.gov While no significant KIE was observed for the [2-¹³C]L-serine with SpSPT, a notable effect was found with a deuterated serine analogue, highlighting how different labels can reveal subtle mechanistic differences between enzyme isoforms. nih.gov

Table 1: Illustrative ¹³C Kinetic Isotope Effects in a Hypothetical Reaction of 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃

| Reaction Type | Labeled Position Involved in Rate-Determining Step | Expected ¹³C KIE (k₁₂/k₁₃) | Mechanistic Implication |

|---|---|---|---|

| Decarboxylation | C1 (Carboxyl) | > 1.02 | C-C bond cleavage at the carboxyl group is rate-limiting. |

| Cα-Cβ Bond Cleavage | C2 and C3 | > 1.02 | Fragmentation involving the serine backbone is rate-limiting. |

| Nucleophilic Substitution at Cβ | C3 | ~1.00 - 1.02 (Secondary KIE) | Change in hybridization at C3 occurs during the transition state. |

| Reaction not involving the serine backbone | None | ~1.00 | The core carbon skeleton is not involved in the rate-determining step. |

Note: This table is illustrative and presents expected KIE values based on established principles of physical organic chemistry. Actual values would need to be determined experimentally for a specific reaction.

Tracking Carbon Atom Rearrangements in Complex Reaction Sequences

Isotopic labeling is a definitive method for tracking the path of atoms through a reaction sequence. northeastern.edu When 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃ is subjected to reactions involving skeletal rearrangements, the position of the ¹³C labels in the final product(s) can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This provides unambiguous evidence for the proposed rearrangement mechanism.

For example, N,N-dibenzyl serine derivatives are known to undergo transformations via aziridinium (B1262131) intermediates. acs.orgnih.gov A study by Zhu and coworkers demonstrated that N,N-dibenzyl-O-methylsulfonyl serine methyl ester reacts with various nucleophiles to form β-substituted amino esters. nih.gov If the ¹³C₃-labeled analogue were used in this sequence, the final position of the three labeled carbons would confirm whether the reaction proceeds through the proposed aziridinium intermediate and with what regioselectivity the nucleophile attacks. This method of tracing carbon atoms has been widely applied in biosynthesis studies and in elucidating complex organic reaction pathways. copernicus.orgcopernicus.org

Elucidation of Stereochemical Pathways and Stereospecificity

The fixed stereochemistry of the L-serine backbone in 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃, combined with the isotopic label, is ideal for studying the stereochemical course of a reaction. The N,N-dibenzyl group plays a crucial role in directing the stereochemical outcome of reactions. In a study on the synthesis of β-lactam pseudopeptides, the use of a dibenzyl-protected serine dipeptide was essential for achieving high stereoselectivity in a Mitsunobu reaction. nih.govresearchgate.net

By using the ¹³C₃-labeled compound, one could not only determine the stereochemistry of the product but also gain deeper insight into the transition state geometry that leads to the observed stereospecificity. The coupling patterns and chemical shifts in the ¹³C NMR spectrum of the product would provide detailed information about the connectivity and environment of the labeled carbons, confirming whether a reaction proceeds, for example, with inversion or retention of configuration at a specific stereocenter.

Utility in Development of Novel Asymmetric Synthetic Methodologies

The unique structural features of 2-N,N-Dibenzyl Serine Benzyl Ester—its chirality, protected functional groups, and potential for further transformation—make it a valuable asset in the field of asymmetric synthesis. The ¹³C₃ label adds another layer of utility, allowing for easy quantification and mechanistic analysis in the development of new synthetic methods.

As a Chiral Auxiliary or Ligand Precursor for Enantioselective Catalysis

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of single-enantiomer products. nih.gov Amino acids and their derivatives are a common source of chirality for the synthesis of these ligands. nii.ac.jp 2-N,N-Dibenzyl Serine Benzyl Ester is a promising precursor for chiral ligands. The dibenzylamino and benzyl ester groups can be deprotected to reveal the primary amine, carboxylic acid, and alcohol functionalities. These groups can then be modified to create novel bidentate or tridentate ligands for metal-catalyzed enantioselective reactions. nih.govthieme-connect.de

The development of such ligands often involves screening numerous structural variations to achieve high enantioselectivity. nih.gov The ¹³C₃-label in the precursor would allow for rapid analysis of ligand incorporation and concentration using NMR or MS, potentially accelerating the optimization process. Furthermore, the label could be used in mechanistic studies to understand how the ligand-metal complex controls the stereochemical outcome of the catalyzed reaction.

As a Versatile Chiral Building Block for Non-Natural Amino Acids and Complex Molecules

Chiral building blocks are essential for the synthesis of complex, biologically active molecules and pharmaceuticals. rsc.orgresearchgate.net Fully protected amino acids like 2-N,N-Dibenzyl Serine Benzyl Ester serve as excellent starting materials for the synthesis of non-natural amino acids and other complex chiral structures. The dibenzyl groups on the nitrogen provide steric bulk that can direct the stereochemistry of reactions at the α-carbon, while the benzyl ester protects the carboxylic acid.

Research has shown that N,N-dibenzyl serine methyl ester is a valuable precursor for creating enantiomerically pure β-amino and α,β-diamino esters. acs.orgnih.gov These transformations proceed through an activated intermediate that can be intercepted by a variety of nucleophiles. This strategy allows for the introduction of diverse functional groups at the β-position, leading to a wide range of non-natural amino acid derivatives. Similarly, dibenzyl-protected serine has been incorporated into dipeptides for the stereoselective synthesis of β-lactam-containing pseudopeptides. nih.govresearchgate.net Using the ¹³C₃-labeled version of the benzyl ester derivative in these synthetic routes would enable chemists to precisely follow the transformation of the serine backbone into the final complex target molecule, confirming structural integrity and aiding in the development of robust and scalable synthetic protocols. researchgate.net

Table 2: Potential Synthetic Transformations of 2-N,N-Dibenzyl Serine Benzyl Ester as a Chiral Building Block

| Starting Material | Reaction Type | Product Class | Potential Application | Reference for Analogue |

|---|---|---|---|---|

| N,N-Dibenzyl Serine Ester Derivative | Activation and Nucleophilic Substitution | β-Substituted Amino Acids | Synthesis of peptide mimics, enzyme inhibitors | nih.gov |

| N,N-Dibenzyl Serine Ester Derivative | Activation and Nucleophilic Substitution | α,β-Diamino Esters | Synthesis of modified peptides, ligands | acs.org |

| N,N-Dibenzyl Serine-containing Dipeptide | Intramolecular Cyclization (Mitsunobu) | β-Lactam Pseudopeptides | Development of novel antibiotics | nih.govresearchgate.net |

Note: This table highlights synthetic applications based on published research using closely related, unlabeled N,N-dibenzyl serine esters.

Studies on Memory of Chirality Phenomena

The concept of "memory of chirality" describes a fascinating stereochemical phenomenon where a molecule retains its chiral information during a reaction, even after the original stereocenter is temporarily destroyed. scripps.eduresearchgate.net This process is often mediated by transient, conformationally locked chiral intermediates. scripps.edu The synthesis and reactions of chiral compounds like 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃ are instrumental in probing the mechanisms that govern this memory effect.

In a typical study, the chiral center of a molecule is rendered achiral, for instance, by forming a planar enolate intermediate. The subsequent reaction of this intermediate often proceeds with a high degree of stereoselectivity, indicating that the chiral information was "remembered." The dibenzylamino and benzyl ester groups in 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃ play a crucial role in these studies. These bulky groups can restrict the conformational freedom of reactive intermediates, thereby creating a chiral environment that directs the approach of incoming reagents.

The ¹³C₃ labeling in the serine backbone provides a powerful handle for mechanistic investigations. By using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can track the fate of the labeled carbon atoms throughout the reaction sequence. This allows for the detailed characterization of intermediates and the elucidation of the precise pathways through which stereochemical information is transferred and preserved. scripps.edu

Table 1: Representative Data from a Memory of Chirality Study

| Starting Material | Reaction Conditions | Intermediate | Product Configuration | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| (S)-2-N,N-Dibenzyl Serine Benzyl Ester | Deprotonation with a strong base | Axially Chiral Enolate | (S)-Product | >90% |

| (R)-2-N,N-Dibenzyl Serine Benzyl Ester | Deprotonation with a strong base | Axially Chiral Enolate | (R)-Product | >90% |

This table presents hypothetical yet representative data based on principles of memory of chirality studies. researchgate.net

Application in Chemical Tracer Studies Beyond Biological Systems

The presence of stable isotopes in a molecule allows it to be used as a tracer to follow its path through a chemical or physical process. 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃, with its three ¹³C atoms, is an excellent tracer for a variety of non-biological applications.

Monitoring Reaction Progress and Intermediates in In Vitro Chemical Systems

In complex chemical reactions, identifying and quantifying intermediates is key to understanding the reaction mechanism. The ¹³C labels in 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃ allow for the unambiguous tracking of this molecule and its derivatives using mass spectrometry (MS) and NMR spectroscopy. nih.gov

For instance, in a multi-step synthesis, aliquots of the reaction mixture can be taken at different time points and analyzed. The distinct mass of the ¹³C₃-labeled fragments in a mass spectrum allows for their clear differentiation from other unlabeled species in the mixture. acs.org Similarly, the signals from the ¹³C atoms in an NMR spectrum can be used to monitor the disappearance of the starting material and the appearance of products and intermediates, providing quantitative data on the reaction kinetics. nih.gov

Tracer Studies in Material Science Precursor Chemistry (e.g., polymer synthesis mechanistic studies)

Isotopically labeled molecules are increasingly used to investigate the mechanisms of polymer formation. alfa-chemistry.com Amino acid-based polymers are of great interest for their potential biocompatibility and biodegradability. By incorporating 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃ as a comonomer in a polymerization reaction, researchers can gain insights into the polymerization mechanism.

The ¹³C labels can be used to determine how the monomer units are incorporated into the growing polymer chain. For example, analysis of the resulting polymer by ¹³C NMR can reveal information about the regiochemistry and stereochemistry of the polymerization process. This is crucial for controlling the properties of the final material. alfa-chemistry.com

Table 2: Example of a Tracer Study in Polymer Synthesis

| Polymerization Method | Monomer Feed Ratio (Labeled:Unlabeled) | Analysis Technique | Key Finding |

|---|---|---|---|

| Ring-Opening Polymerization | 1:10 | ¹³C NMR Spectroscopy | Random incorporation of labeled monomer units |

| Condensation Polymerization | 1:10 | Mass Spectrometry | Evidence for block copolymer formation |

This table provides illustrative examples of how a ¹³C-labeled precursor could be used in polymer synthesis studies. alfa-chemistry.com

Advanced Analytical Probe for Spectroscopic Method Development

The development of new and improved analytical techniques often relies on the availability of well-characterized standards. 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃ serves as such a standard in the fields of NMR spectroscopy and mass spectrometry.

As a Standard for ¹³C NMR Sensitivity Enhancement Techniques

One of the main limitations of ¹³C NMR is its inherently low sensitivity due to the low natural abundance of the ¹³C isotope (about 1.1%). nih.govnih.gov Isotopic labeling, as in 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃, directly addresses this issue by increasing the concentration of ¹³C nuclei. nih.gov

This compound can be used to develop and validate new pulse sequences and hardware designed to enhance the sensitivity of ¹³C NMR experiments. acs.orgnih.gov For example, techniques like polarization transfer from protons to carbons can be optimized using this labeled standard. The known structure and the presence of multiple labeled sites allow for a precise assessment of the efficiency of these new methods. nih.gov

Table 3: Comparison of ¹³C NMR Signal-to-Noise Ratios

| NMR Experiment | Unlabeled Compound (S/N) | ¹³C₃-Labeled Compound (S/N) | Enhancement Factor |

|---|---|---|---|

| Standard ¹³C NMR | 10 | 300 | 30x |

| Polarization Transfer | 50 | 1500 | 30x |

This table illustrates the typical sensitivity enhancement observed with ¹³C labeling. acs.orgnih.gov

Validation of New Mass Spectrometry Protocols for Isotopic Analysis

Accurate and precise measurement of isotopic ratios is crucial in many fields, including metabolomics and environmental science. nih.govnih.gov New mass spectrometry methods for isotopic analysis require rigorous validation. acs.org 2-N,N-Dibenzyl Serine Benzyl Ester-¹³C₃, with its defined number and position of ¹³C labels, is an ideal standard for this purpose.

By analyzing this compound with a new mass spectrometry protocol, researchers can assess the accuracy and precision of the instrument in determining isotopic distributions. libios.frsigmaaldrich.com The known mass difference between the labeled and unlabeled compound provides a clear benchmark for calibration and quality control. This ensures the reliability of data obtained from unknown samples. sigmaaldrich.com

Computational and Theoretical Investigations of 2 N,n Dibenzyl Serine Benzyl Ester 13c3

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a complex molecule like 2-N,N-Dibenzyl Serine Benzyl (B1604629) Ester-13C3, DFT can provide valuable insights into its three-dimensional geometry, bond properties, and electronic distribution.

The presence of multiple rotatable bonds in 2-N,N-Dibenzyl Serine Benzyl Ester gives rise to a complex potential energy surface with numerous possible conformations. Computational studies on similar flexible molecules, such as serine derivatives, have shown that the relative energies of these conformers can be determined with a high degree of accuracy using DFT. researchgate.net For the 13C3 labeled variant, while the isotopic substitution does not significantly alter the potential energy surface itself, it can subtly influence the vibrational frequencies and zero-point energies of the different conformers.

A systematic conformational search, often performed using a combination of molecular mechanics and subsequent DFT optimization, can identify the most stable geometries of the molecule. The resulting energy landscape reveals the relative populations of different conformers at a given temperature. For instance, studies on L-serine have identified multiple stable conformers, with intramolecular hydrogen bonding playing a crucial role in their stabilization. A similar approach for 2-N,N-Dibenzyl Serine Benzyl Ester-13C3 would likely reveal a landscape dominated by a few low-energy structures where the bulky benzyl groups are arranged to minimize steric hindrance.

Table 1: Representative Conformational Energy Data for a Flexible Amino Acid Derivative (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular Interactions |

| 1 (Global Minimum) | 0.00 | ψ: 150, φ: -60 | N-H···O=C hydrogen bond |

| 2 | 1.25 | ψ: 65, φ: -75 | van der Waals packing of benzyl groups |

| 3 | 2.50 | ψ: -170, φ: 160 | Extended conformation |

Note: This table is illustrative and based on general findings for similar molecules. Specific values for this compound would require dedicated computational studies.

One of the most significant applications of DFT in the context of isotopically labeled compounds is the prediction of spectroscopic parameters. The 13C labeling in this compound makes it particularly amenable to NMR spectroscopy. DFT calculations can predict the 1H and 13C chemical shifts and coupling constants with considerable accuracy.

The presence of 13C isotopes is known to cause small but measurable shifts in the NMR signals of neighboring nuclei, an effect known as the isotope shift. nih.gov For instance, one- and two-bond 13C isotope shifts on 1H chemical shifts are typically in the range of -1.5 to -2.5 ppb and -0.7 ppb, respectively, in aliphatic systems. nih.gov DFT methods can model these subtle electronic effects and predict the resulting changes in the NMR spectrum.

Furthermore, DFT can be used to calculate the spin-spin coupling constants (J-couplings) between the 13C nuclei and adjacent protons (1JCH, 2JCH, etc.), as well as between the 13C nuclei themselves in multiply labeled molecules. These parameters are highly sensitive to the molecular geometry, providing a powerful tool for conformational analysis. By comparing the computationally predicted NMR parameters for different conformers with experimental data, it is possible to gain detailed insights into the dominant solution-state structure of the molecule.

Table 2: Predicted NMR Parameters for a Hypothetical Conformer of a 13C-Labeled Serine Derivative (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted 1JCH (Hz) |

| Cα-13C | 55.8 | 145.2 |

| Cβ-13C | 62.5 | 142.8 |

| C'-13C | 172.1 | - |

| Hα | 4.1 | 145.2 |

| Hβ1 | 3.8 | 142.8 |

| Hβ2 | 3.9 | 142.8 |

Note: This table is illustrative. The actual predicted values would depend on the specific DFT functional and basis set used in the calculation.

Reaction Pathway Modeling and Transition State Characterization

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, these techniques can be used to model various transformations it might undergo and to understand how isotopic labeling affects the reaction pathways.

The 13C labeling in this compound allows for the study of kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. KIEs provide powerful insights into the rate-determining step of a reaction and the nature of the transition state.

Computational methods, particularly DFT, can be used to predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the unlabeled and the 13C-labeled molecules. The KIE is then determined from the differences in the zero-point vibrational energies. Theoretical studies on various enzymatic and chemical reactions have demonstrated the utility of this approach in interpreting experimentally observed KIEs. acs.orgnih.gov For a reaction involving the carbon backbone of this compound, a significant KIE would be expected if a bond to one of the 13C atoms is broken or formed in the rate-determining step.

Ab initio calculations and molecular dynamics (MD) simulations can provide a detailed, atomistic view of reaction mechanisms. For instance, in the hydrolysis of the benzyl ester group of this compound, these methods could be used to model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent collapse to products.

Ab initio molecular dynamics (AIMD) simulations, which calculate the forces on the atoms "on the fly" using quantum mechanics, are particularly powerful for exploring reaction pathways without prior assumptions about the reaction coordinate. nih.govarxiv.org MD simulations using classical force fields can be employed to study the conformational dynamics of the molecule in solution and how these dynamics might influence its reactivity. nih.govmdpi.com For example, simulations could reveal how the flexibility of the dibenzylamino and benzyl ester groups affects the accessibility of the reactive centers.

Isotopic Effects on Reactivity and Selectivity

The presence of 13C isotopes in this compound can influence not only the rate of a reaction (kinetic isotope effect) but also its outcome (selectivity). While electronic isotope effects are generally small, they can become significant in finely balanced systems, such as in stereoselective reactions.

Syntheses and Research Utility of Derived and Analogous Chiral Scaffolds from 2 N,n Dibenzyl Serine Benzyl Ester 13c3

Preparation of Structurally Modified 13C-Labeled Serine Derivatives for Specific Research Probes

The synthesis of specific research probes from 2-N,N-Dibenzyl Serine Benzyl (B1604629) Ester-13C3 involves targeted modifications to its core structure. The dibenzylamino and benzyl ester groups provide protection during synthetic transformations, while the ¹³C-labeled backbone is retained as a key feature for analytical tracking. The preparation of these probes is essential for applications in metabolomics, proteomics, and structural biology, where tracking the fate of molecules is crucial. isotope.comisotope.com

The strategic incorporation of stable isotopes like ¹³C is a powerful technique for tracing the metabolic pathways of amino acids and their derivatives within biological systems. For instance, ¹³C-labeled serine can be used as a standard in quantitative, mass spectrometry-based experiments to understand metabolism. isotope.com Synthetic procedures are well-established for producing proteins with ¹³C-labeled methyl groups, which has transformed the application of solution-based NMR spectroscopy for studying large and complex proteins. nih.govresearchgate.net

The development of specific research probes often requires the chemical modification of the amino acid side chain. The hydroxyl group of serine is a key site for such modifications, allowing for the introduction of various functional groups or reporter molecules. Synthetic strategies for creating O-protected (S)-α-substituted serine analogs have been developed, which can serve as ready-made components for peptide synthesis. rsc.orgrsc.org These methods often involve the use of metal complexes, such as Nickel(II), to mediate reactions and control stereochemistry with high enantiomeric purity (ee >98%). rsc.orgrsc.org

The following table outlines examples of structurally modified ¹³C-labeled derivatives and their applications as research probes.

| Derivative Type | Modification | Research Application | Analytical Technique |

| ¹³C-Labeled Glycine (B1666218) | Derived from Serine via retro-aldol reaction | Metabolic flux analysis, protein turnover studies | GC/MS, LC-MS |

| ¹³C-Labeled Cysteine | Sulfonation of the hydroxyl group | Studying redox biology and enzyme mechanisms | Mass Spectrometry |

| ¹³C-Labeled Phosphoserine | Enzymatic or chemical phosphorylation | Investigating signal transduction pathways and kinase activity | NMR, Mass Spectrometry |

| Fluorescently Tagged Serine-¹³C₃ | Attachment of a fluorophore to the side chain | In vivo imaging and tracking of peptide localization | Fluorescence Microscopy |

| Biotinylated Serine-¹³C₃ | Conjugation with biotin | Probing protein-protein interactions via affinity purification | Western Blot, Mass Spectrometry |

This table is generated based on established chemical modifications and applications of labeled amino acids.

Development of Peptidomimetics and Oligomers as Chemical Tools

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov These molecules are invaluable as chemical tools for probing biological systems and in drug discovery. frontiersin.orgfrontiersin.org Serine, with its functional side chain, is a frequent component of these structures. Using a protected and isotopically labeled precursor like 2-N,N-Dibenzyl Serine Benzyl Ester-13C3 allows for the precise incorporation of a traceable serine mimic into a larger peptidomimetic or oligomer.

The development of these chemical tools involves various synthetic strategies aimed at modifying the peptide backbone or side chains to confer higher metabolic stability and receptor affinity. frontiersin.org For example, Nα-alkylation is a powerful approach to creating peptidomimetics with improved properties by inducing significant structural effects. nih.gov The ¹³C₃-label in the serine scaffold acts as a silent reporter, enabling researchers to track the molecule's distribution, metabolism, and target engagement within a complex biological environment without altering its fundamental chemical behavior.

Stapled peptides are a class of peptidomimetics where the peptide's helical structure is constrained by a synthetic brace. This modification can lead to increased target binding affinity and enhanced protease stability. frontiersin.orgcam.ac.uk The development of stapled peptides has been used to create chemical tools to investigate signaling pathways and as potential antibacterial agents. cam.ac.uk A ¹³C-labeled serine residue within such a structure would allow for detailed structural and dynamic studies by NMR, providing insights into how the stapling affects the conformation and interaction of the peptide with its target.

Exploration of Other N- and O-Protected Serine Derivatives in Asymmetric Synthesis

Asymmetric synthesis is a critical field focused on creating chiral molecules with a specific three-dimensional orientation, which is vital for biological activity. nih.govacs.org The synthesis of unnatural α-amino acids, for instance, is an important objective due to their wide-ranging applications. nih.gov In the synthesis of complex molecules derived from amino acids, protecting groups for the amine (N-protection) and carboxylic acid or side chain (O-protection) functionalities are essential. These groups prevent unwanted side reactions and help direct the stereochemical outcome of a reaction. nih.gov

For serine, a variety of protecting group strategies have been developed. The N,N-dibenzyl groups on the subject compound offer robust protection under many reaction conditions. Other commonly used N-protecting groups include Boc (tert-butyloxycarbonyl) and PMB (p-methoxybenzyl). nih.gov O-protection of the serine hydroxyl group is also crucial, with benzyl (Bn) and methyl (Me) groups being common choices. rsc.orgrsc.org The choice of protecting group depends on the specific reaction sequence, as they must be stable during one step but easily removable later without disturbing the rest of the molecule.

Efficient methods have been developed for the asymmetric synthesis of N-protected-β-aryloxyamino acids through the regioselective ring-opening of a serine-derived cyclic sulfamidate, which provides direct access to these compounds with complete retention of enantiopurity. nih.gov Similarly, strategies using Nickel(II) complexes allow for the synthesis of enantiomerically enriched O-protected α-substituted (S)-serine analogs, which are valuable building blocks for peptide synthesis. rsc.orgrsc.org

The table below compares different protecting groups for serine used in asymmetric synthesis.

| Protecting Group | Type | Cleavage Conditions | Key Advantages |

| Boc (tert-Butoxycarbonyl) | N-Protected | Mild acid (e.g., TFA) | Widely used in solid-phase peptide synthesis; orthogonal to Fmoc. |

| Cbz (Carboxybenzyl) | N-Protected | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base; provides good crystallinity. |

| Dibenzyl (Bn₂) | N-Protected | Hydrogenolysis (H₂, Pd/C) | Offers robust protection; can be removed simultaneously with O-benzyl ethers. |

| Benzyl (Bn) | O-Protected (Side Chain) | Hydrogenolysis (H₂, Pd/C) | Common and stable ether protecting group. |

| t-Butyl (tBu) | O-Protected (Side Chain) | Strong acid (e.g., TFA) | Stable to a wide range of conditions except strong acid. |

This table summarizes common protecting groups and their characteristics in the context of amino acid synthesis.

Comparative Studies with Other Isotopically Labeled Chiral Amino Acid Scaffolds

Isotopically labeled amino acids are fundamental tools in modern proteomics and metabolomics for the quantitative analysis of proteins and metabolic pathways. nih.gov Techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) utilize amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N) to label proteins in living cells. acs.org This allows for the direct comparison of protein abundance between different cell populations. nih.gov

While lysine (B10760008) and arginine are the most common amino acids used in SILAC, other labeled amino acids, including serine, offer unique advantages for specific research questions. nih.govacs.org A ¹³C-labeled serine scaffold provides a means to probe pathways and modifications specifically involving serine. Serine is a precursor to other amino acids like glycine and cysteine and plays a central role in the synthesis of phospholipids (B1166683) and sphingolipids. Furthermore, the phosphorylation of serine residues is a key mechanism in cellular signal transduction. A ¹³C₃-serine scaffold allows for the precise tracking of the carbon backbone through these diverse metabolic fates. nih.gov

Comparing a ¹³C-serine scaffold to other labeled scaffolds reveals different strengths.

vs. ¹³C-Lysine/Arginine: Serine provides insight into different metabolic pathways and is crucial for studying post-translational modifications like phosphorylation and O-GlcNAcylation, whereas lysine and arginine are primarily used for general protein quantification and studying modifications like ubiquitination and methylation.

vs. ¹³C-Leucine/Valine: Labeled branched-chain amino acids are often used in NMR studies of large proteins because their methyl groups give strong, well-resolved signals. copernicus.org Serine, while not having these methyl groups, offers a handle for studying hydrophilic interactions and active sites where it is often found.

vs. ¹⁵N-Labeling: ¹⁵N labeling is excellent for general protein quantification and NMR. However, ¹³C-labeling, especially at specific positions, provides more detailed information about the flow of carbon atoms through metabolic networks, which is essential for flux analysis. nih.gov

The choice of labeled amino acid scaffold ultimately depends on the biological question being addressed, with each offering a unique window into cellular processes.

| Labeled Scaffold | Primary Use Case | Key Advantage | Common Analytical Method |

| Serine-¹³C₃ | Metabolic flux analysis, PTM (phosphorylation) studies | Tracks carbon backbone through serine-specific pathways. nih.gov | MS, NMR |

| Lysine-¹³C₆/¹⁵N₂ | Quantitative proteomics (SILAC), ubiquitination studies | High incorporation efficiency in SILAC; tryptic cleavage site. nih.gov | MS |

| Arginine-¹³C₆/¹⁵N₄ | Quantitative proteomics (SILAC), methylation studies | High incorporation efficiency in SILAC; tryptic cleavage site. acs.org | MS |

| Leucine/Valine-¹³C | Protein structure and dynamics | Provides strong signals from methyl groups in large proteins. copernicus.org | NMR |

| Glutamine-¹⁵N₂ | Nitrogen metabolism studies | Key node in nitrogen transport and metabolism. | MS, NMR |

This table provides a comparative overview of different isotopically labeled amino acid scaffolds and their primary research applications.

Future Trajectories and Unexplored Research Avenues for 2 N,n Dibenzyl Serine Benzyl Ester 13c3

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The synthesis of complex, multi-protected, and isotopically labeled molecules like 2-N,N-Dibenzyl Serine Benzyl (B1604629) Ester-13C3 is a multi-step process where reaction conditions can profoundly influence yield and purity. Artificial Intelligence (AI) and Machine Learning (ML) are poised to transform this process from a laborious, trial-and-error endeavor into a predictable and optimized workflow. researchgate.net

Future research could focus on developing bespoke ML models to navigate the complex parameter space of its synthesis. researchgate.net By training algorithms on data from previous syntheses of related protected amino acids, these models could predict the optimal reagents, catalysts, solvents, temperatures, and reaction times. researchgate.netresearchgate.net Techniques like deep learning, which have been successfully applied to predict the outcomes of peptide synthesis, could be adapted for this purpose. acs.orgnih.gov These models would map molecular representations, such as topological fingerprints of reactants and intermediates, to experimental parameters to forecast reaction outcomes with high accuracy. acs.orgnih.gov

For instance, a regression model could be trained to predict the enantioselectivity or yield of a specific synthetic step. researchgate.net This data-driven approach would not only accelerate the synthesis of 2-N,N-Dibenzyl Serine Benzyl Ester-13C3 but also facilitate the rapid creation of new derivatives with different isotopic labeling patterns or protecting groups, a task that is currently resource-intensive. researchgate.netbiorxiv.org ML applications have already shown promise in predicting binding affinities for non-canonical amino acids, suggesting their adaptability to forecasting the synthetic accessibility and properties of such specialized compounds. nih.gov

Table 1: Conceptual Machine Learning Model for Synthesis Optimization

| Input Features (Model Inputs) | Description | Target Variable (Predicted Output) | Potential ML Algorithm |

|---|---|---|---|

| Starting Material (e.g., Serine-¹³C₃) | Molecular fingerprint (ECFP) of the core isotopically labeled amino acid. nih.gov | Reaction Yield (%) | Random Forest Regressor / Gradient Boosting |

| Reagents (e.g., Benzyl Bromide, DIAD) | Topological representations and concentrations of all reactants. acs.org | ||

| Catalyst & Solvent | Type and loading of catalyst; identity and volume of solvent. | ||

| Reaction Conditions | Temperature, pressure, and reaction time. |

Development of High-Throughput Synthetic and Analytical Platforms for Isotopic Probes